ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate
Description
Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate is a heterocyclic compound featuring a thieno[2,3-b]pyridine core fused with a pyrrole substituent at the 3-position. This compound is identified by synonyms such as KS-00003J9O, HTS003851, and ZINC15785996, with an InChIKey of LUGNQGJNAZFQSF-UHFFFAOYSA-N and CAS registry number 5196-14-5 . Its synthesis likely involves multi-step reactions, as evidenced by analogous protocols for thieno[2,3-b]pyridine derivatives, which employ condensation reactions under reflux conditions with reagents like ammonium acetate and acetic acid .
Properties
IUPAC Name |
ethyl 1-(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-26-20(25)14-7-12-23(13-8-14)19(24)17-16(22-10-3-4-11-22)15-6-5-9-21-18(15)27-17/h3-6,9-11,14H,2,7-8,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVJOOFVYCFGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-aminothieno[2,3-b]pyridine with 2,5-dimethoxytetrahydrofuran to form substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines . The Curtius rearrangement of 2-acylazido-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines is then employed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrrole and thieno[2,3-b]pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.
Comparison with Similar Compounds
Target Compound :
- Core Structure: Thieno[2,3-b]pyridine fused with 1H-pyrrole.
- Substituents : Ethyl piperidine-4-carboxylate linked via a carbonyl group.
- Key Functional Groups : Ester (piperidine-4-carboxylate), amide (carbonyl linkage), and aromatic heterocycles.
Analog 1 : Ethyl 6-(5-bromobenzofuran-2-yl)-2-methylpyridine-3-carboxylate (Compound 11, )
- Core Structure : Pyridine with benzofuran substituents.
- Substituents : Bromine at the 5-position of benzofuran, methyl group at pyridine-2-position.
- Key Differences: Lacks the thienopyridine-pyrrole fusion and piperidine moiety.
- Applications : Intermediate in synthesizing bioactive molecules with reported antimicrobial activity .
Analog 2 : Ethyl 1-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylate (HR210750, )
- Core Structure : Pyrimidine with trifluoromethyl and dimethylpyrazole substituents.
- Substituents : Piperidine-3-carboxylate instead of 4-carboxylate.
- Key Differences: Pyrimidine core vs. thienopyridine; trifluoromethyl group enhances lipophilicity and metabolic stability.
- Applications: Potential use in kinase inhibition due to pyrimidine’s role in ATP-binding domain targeting .
Analog 3 : Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate ()
- Core Structure : Thiazole with pyrazole substituents.
- Substituents : Trifluoromethylpyrazole linked via ethyl chain.
- Key Differences: Thiazole core instead of thienopyridine; lacks piperidine but retains ester functionality.
- Applications : Agrochemical or antiviral candidates due to thiazole’s prevalence in bioactive scaffolds .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~443.46 | ~390.24 | ~413.38 | ~377.34 |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~3.8 (higher lipophilicity due to bromine) | ~2.9 (lower due to trifluoromethyl) | ~3.5 (balanced by thiazole) |
| Solubility | Low in water, soluble in DMSO | Similar to target compound | Improved solubility due to pyrimidine | Moderate in organic solvents |
| Synthetic Complexity | High (multi-step fusion) | Moderate (benzofuran coupling) | High (pyrimidine functionalization) | Moderate (thiazole synthesis) |
Biological Activity
Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a pyrrole ring, a thieno[2,3-b]pyridine moiety, and a piperidine carboxylate group, making it a candidate for various biological applications.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Current research suggests potential interactions with nucleic acids and proteins, although the exact pathways remain under investigation.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological properties:
- Antiviral Activity : Preliminary studies suggest potential antiviral effects, particularly against certain strains of viruses. For instance, compounds with similar structures have shown efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in HIV treatment strategies .
- Cytotoxicity : The cytotoxic profile of the compound is also being evaluated. In related studies, compounds within this chemical class have shown varying degrees of cytotoxicity against cancer cell lines, indicating the need for further evaluation of safety and efficacy .
In Vitro Studies
Several studies have been conducted to assess the biological activity of related compounds. For example:
- Study on NNRTIs : A study highlighted how certain derivatives exhibited potent inhibitory activity against wild-type and mutant HIV strains, with effective concentrations (EC50) in the low nanomolar range. Such findings suggest that this compound could potentially share similar efficacy profiles .
Toxicological Assessments
Toxicological evaluations are critical in determining the safety profile of new compounds. For instance:
- Single-Dose Toxicity Studies : In related compounds, single-dose toxicity assessments showed no mortality at high doses (e.g., greater than 2000 mg/kg in mice), indicating a favorable safety profile that warrants further exploration in pharmacokinetic studies.
Data Table: Biological Activity Overview
Q & A
Q. What are the standard synthetic routes for ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate?
The compound can be synthesized via a multi-step process involving cyclization and functionalization. A key intermediate, ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridylsulfanyl)acetate, reacts with hydrazine hydrate in ethanol to yield a carbohydrazide derivative. Subsequent treatment with 2,5-dimethoxytetrahydrofuran introduces the pyrrole moiety, forming the thieno[2,3-b]pyridine core. Piperidine-4-carboxylate coupling is achieved through nucleophilic acyl substitution or amidation .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the piperidine and pyrrole ring systems, while Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography (if crystalline) resolves stereochemical details .
Q. What are the key functional groups influencing the compound’s reactivity?
The thieno[2,3-b]pyridine core is susceptible to electrophilic substitution at the 5- and 7-positions. The ethyl carboxylate group undergoes hydrolysis to carboxylic acids under basic conditions, and the pyrrole ring participates in electrophilic aromatic substitution. The piperidine nitrogen can act as a nucleophile in acylations .
Advanced Research Questions
Q. How can regioselectivity challenges in the cyclization of thieno[2,3-b]pyridine derivatives be addressed?
Regioselectivity during cyclization is influenced by substituent effects and reaction conditions. For example, electron-withdrawing groups (e.g., cyano or carboxylate) direct electrophilic attacks to specific positions. Recent methods by Dotsenko et al. (2020) recommend using Lewis acid catalysts (e.g., ZnCl₂) to control ring closure in polar aprotic solvents like DMF .
Q. How should researchers resolve contradictions in reported reaction yields for similar compounds?
Conflicting yields may arise from variations in solvent purity, temperature control, or catalyst loading. Systematic optimization studies (e.g., Design of Experiments) are recommended. For instance, reports a 65% yield for the hydrazine hydrate reaction in ethanol, but yields can drop to 40% if trace moisture is present. Replicating conditions with rigorous anhydrous protocols is essential .
Q. What strategies enable selective functionalization of the pyrrole or piperidine moieties?
- Pyrrole modification : Use Friedel-Crafts alkylation with alkyl halides in the presence of AlCl₃.
- Piperidine functionalization : Protect the amine with Boc groups before introducing substituents via reductive amination or Mitsunobu reactions.
- Carboxylate hydrolysis : Treat with NaOH/EtOH to convert the ethyl ester to a carboxylic acid for further derivatization .
Q. What mechanistic hypotheses exist for the biological activity of this compound?
While direct studies are limited, structural analogs (e.g., piperidine-thiazole hybrids) suggest potential inhibition of kinase or protease enzymes. Molecular docking simulations indicate the thienopyridine system interacts with ATP-binding pockets, while the pyrrole moiety may engage in π-π stacking with aromatic residues in target proteins .
Methodological Considerations
- Synthetic Optimization : Always monitor reactions via thin-layer chromatography (TLC) and adjust stoichiometry based on intermediate stability.
- Data Validation : Cross-reference NMR peaks with computed spectra (e.g., using ACD/Labs or ChemDraw) to confirm assignments .
- Contradiction Resolution : Use control experiments to isolate variables (e.g., oxygen/moisture sensitivity) when replicating literature protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
